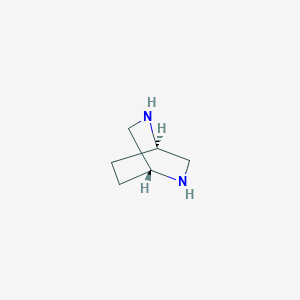

(1R,4R)-2,5-Diazabicyclo(2.2.2)octane

Overview

Description

“(1R,4R)-2,5-Diazabicyclo(2.2.2)octane” is a chemical compound with the molecular formula C6H12N2 . It has a molecular weight of 112.17288 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available. The molecular weight is 112.17288 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

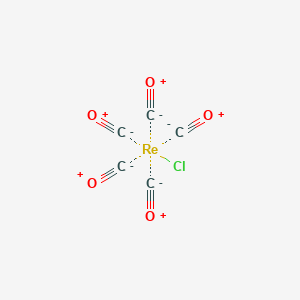

DABCO is widely recognized as an effective solid catalyst in organic synthesis, known for its eco-friendliness, high reactivity, and non-toxicity. It has been used in various organic transformations, often yielding products with high selectivity and excellent yields (Baghernejad, 2010).

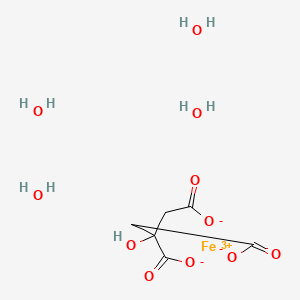

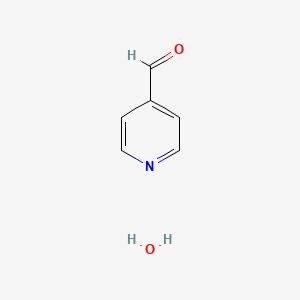

In the synthesis of DABCO over zeolite ZSM-5, researchers identified several side products like alkylpyrazines and alkylpiperazines. A chemical mechanism involving elimination, condensation, cracking, and proton transfer reactions was proposed (Jiří Trejbal et al., 2007).

A new DABCO-based ionic liquid was prepared and characterized. It was used as a catalyst in synthesizing biologically active compounds, showing advantages like high yields, short reaction times, and a simple work-up procedure (F. Shirini et al., 2017).

DABCO has been effective as a catalyst under ultrasound irradiation conditions, facilitating rapid and mild three-component condensation reactions for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives (D. Azarifar et al., 2013).

Research into molecular tiling showed the 1:1 adduct formed between DABCO and 1,3,5-benzenetricarboxylic acid forming planar two-dimensional sheets, indicating potential applications in material science (P. R. Meehan et al., 1997).

DABCO was found to be an effective reagent for decarboxylative acylation of carboxylic acids, offering a metal-free pathway to synthesize a variety of amides and esters (Jun-Rong Zhang et al., 2017).

In the field of green chemistry, DABCO was used as a catalyst for a clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, highlighting its environmental friendliness and efficiency (D. Tahmassebi et al., 2011).

Properties

IUPAC Name |

(1R,4R)-2,5-diazabicyclo[2.2.2]octane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWDAKFSDBOQJK-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN[C@H]1CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)

![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)